N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-bromo-4-methylphenylamine and 3-butyl-2,4-dioxothieno[3,2-d]pyrimidine. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This could include continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, replacing the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions such as sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(2-fluoro-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C19H20BrN3O3S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20BrN3O3S/c1-3-4-8-22-18(25)17-15(7-9-27-17)23(19(22)26)11-16(24)21-14-6-5-12(2)10-13(14)20/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
InChI Key |
SWEUVVKSHHQZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)C)Br |
Origin of Product |
United States |
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